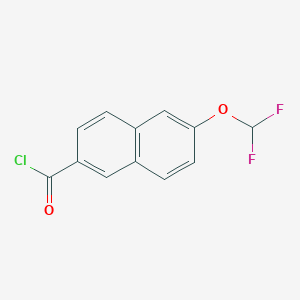

2-(Difluoromethoxy)naphthalene-6-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(ジフルオロメトキシ)ナフタレン-6-カルボニルクロリドは、分子式C12H7ClF2O2、分子量256.63 g/molの化学化合物です 。ナフタレン環にジフルオロメトキシ基が結合し、さらにカルボニルクロリド基で置換されているのが特徴です。

準備方法

合成経路と反応条件

一般的な方法の1つは、ジフルオロメチルエーテルを出発物質として使用し、ナフタレンとのフリーデル・クラフツアシル化反応によって目的の生成物を得る方法です 。反応条件には、通常、塩化アルミニウムなどのルイス酸触媒と、ジクロロメタンなどの不活性溶媒を使用し、反応を促進します。

工業的製造方法

工業的な場では、2-(ジフルオロメトキシ)ナフタレン-6-カルボニルクロリドの製造には、大規模なバッチプロセスまたは連続フロープロセスが使用されます。これらの方法は、収率と純度を最適化し、有害な試薬や溶媒の使用を最小限に抑えるように設計されています。 自動反応器や蒸留やクロマトグラフィーなどの高度な精製技術を使用することで、高品質な材料を効率的に製造できます 。

化学反応解析

反応の種類

2-(ジフルオロメトキシ)ナフタレン-6-カルボニルクロリドは、次のようなさまざまな化学反応を起こす可能性があります。

置換反応: カルボニルクロリド基は、アミンやアルコールなどの求核剤と置換反応を起こし、それぞれアミドやエステルを生成することができます。

酸化反応: ナフタレン環は、キノンや他の酸化された誘導体に酸化される可能性があります。

一般的な試薬と条件

置換反応: 一般的な試薬には、アミン、アルコール、チオールなどがあり、トリエチルアミンやピリジンなどの塩基の存在下で使用されることが多く、副生成物の塩化水素を中和します。

酸化反応: 過マンガン酸カリウムや三酸化クロムなどの酸化剤が、酸性または塩基性条件下で一般的に使用されます。

還元反応: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤は、カルボニルクロリド基の加水分解を防ぐために、無水条件下で使用されます.

生成される主な生成物

置換反応: アミド、エステル、チオエステル。

酸化反応: キノンや他の酸化された誘導体。

還元反応: アルコールとアルデヒド.

科学研究での応用

2-(ジフルオロメトキシ)ナフタレン-6-カルボニルクロリドは、科学研究で幅広く応用されており、その例として以下があります。

化学: 複雑な有機分子の合成における構成要素として、およびさまざまな化学反応の試薬として使用されます。

生物学: 酵素機構やタンパク質相互作用を研究するための生化学的プローブとしての可能性が調査されています。

医学: 抗炎症、抗癌、または抗ウイルス特性を持つ医薬品化合物の合成における前駆体としての可能性が探求されています。

化学反応の分析

Types of Reactions

2-(Difluoromethoxy)naphthalene-6-carbonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol or aldehyde.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct.

Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are commonly used under acidic or basic conditions.

Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.

Major Products Formed

Substitution Reactions: Amides, esters, and thioesters.

Oxidation Reactions: Quinones and other oxidized derivatives.

Reduction Reactions: Alcohols and aldehydes.

科学的研究の応用

2-(Difluoromethoxy)naphthalene-6-carbonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory, anticancer, or antiviral properties.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

作用機序

2-(ジフルオロメトキシ)ナフタレン-6-カルボニルクロリドの作用機序は、主に求核置換反応を起こす能力によって決まります。カルボニルクロリド基は求核剤に対して非常に反応性が高く、タンパク質や核酸などのさまざまな生体分子と共有結合を形成することができます。 この反応性は、これらの分子の構造と機能を修飾するために利用でき、潜在的な治療効果をもたらします .

類似化合物の比較

類似化合物

2-(メトキシ)ナフタレン-6-カルボニルクロリド: ジフルオロメトキシ基ではなくメトキシ基が結合した類似の構造です。

2-(トリフルオロメトキシ)ナフタレン-6-カルボニルクロリド: ジフルオロメトキシ基ではなくトリフルオロメトキシ基が結合した類似の構造です。

2-(クロロメトキシ)ナフタレン-6-カルボニルクロリド: ジフルオロメトキシ基ではなくクロロメトキシ基が結合した類似の構造です.

独自性

2-(ジフルオロメトキシ)ナフタレン-6-カルボニルクロリドにジフルオロメトキシ基が存在することで、反応性や他の分子との相互作用に影響を与える可能性のある独特の電子特性と立体特性が付与されます。 これは、フッ素置換が化学的および生物学的プロセスに与える影響を研究するための貴重な化合物となっています .

類似化合物との比較

Similar Compounds

2-(Methoxy)naphthalene-6-carbonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.

2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

2-(Chloromethoxy)naphthalene-6-carbonyl chloride: Similar structure but with a chloromethoxy group instead of a difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of fluorine substitution on chemical and biological processes .

特性

分子式 |

C12H7ClF2O2 |

|---|---|

分子量 |

256.63 g/mol |

IUPAC名 |

6-(difluoromethoxy)naphthalene-2-carbonyl chloride |

InChI |

InChI=1S/C12H7ClF2O2/c13-11(16)9-2-1-8-6-10(17-12(14)15)4-3-7(8)5-9/h1-6,12H |

InChIキー |

UXKUKCBLJYUNOV-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C(=O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)

![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)

![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)

![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)

![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)

![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)

![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)